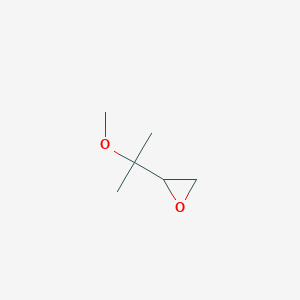
2-(2-Methoxypropan-2-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxypropan-2-yl)oxirane is an organic compound with the molecular formula C6H12O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Methoxypropan-2-yl)oxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methoxypropene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the use of catalysts to facilitate the reaction. The catalytic oxidation of alkenes using air or oxygen is a common method. For example, the oxidation of 2-methoxypropene in the presence of a silver catalyst can produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxypropan-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring is opened by nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia or thiols can react under mild conditions to open the epoxide ring
Major Products
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: The products depend on the nucleophile used, resulting in various substituted alcohols
Aplicaciones Científicas De Investigación
2-(2-Methoxypropan-2-yl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxypropan-2-yl)oxirane involves the opening of the epoxide ring. This can occur through nucleophilic attack, where a nucleophile attacks the electrophilic carbon atom in the epoxide ring, leading to ring opening and the formation of a new bond. This mechanism is common in many reactions involving epoxides .
Comparación Con Compuestos Similares
2-(2-Methoxypropan-2-yl)oxirane can be compared with other similar epoxides:
cis-2,3-Epoxybutane: Similar in structure but differs in the position of the epoxide ring.
trans-2,3-Epoxybutane: Similar to cis-2,3-epoxybutane but with a different geometric configuration.
1,2-Epoxybutane: Has a different carbon backbone.
1,2,3,4-Diepoxybutane: Contains two epoxide rings.
3,3-Dimethyloxirane: Similar in structure but with different substituents.
These compounds differ in their chemical properties and reactivity, making this compound unique in its applications and reactions.
Propiedades
Número CAS |
112176-65-5 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-(2-methoxypropan-2-yl)oxirane |
InChI |
InChI=1S/C6H12O2/c1-6(2,7-3)5-4-8-5/h5H,4H2,1-3H3 |
Clave InChI |
BZCSQFMLNGDSJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


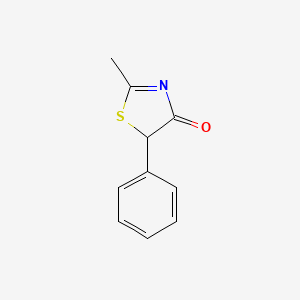
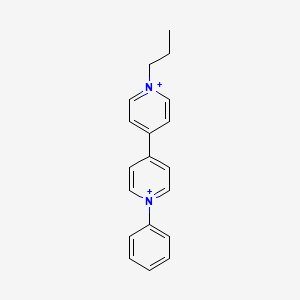
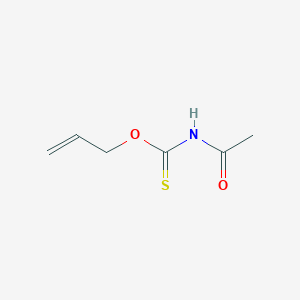
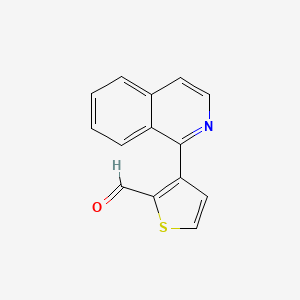
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
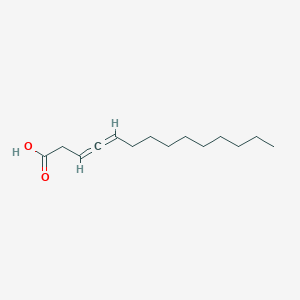
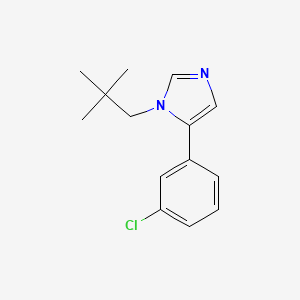
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


